methyl 2-(2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)benzoate
Description
methyl 2-(2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)benzoate is a heterocyclic compound featuring a 1,2,4-oxadiazole ring, a dihydropyridinone moiety, and a methyl benzoate ester. This compound exemplifies the importance of heterocycles in drug design, particularly their role in enhancing metabolic stability and target binding .
Properties
IUPAC Name |
methyl 2-[[2-[5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O6/c1-32-17-10-7-15(8-11-17)22-26-23(34-27-22)16-9-12-21(30)28(13-16)14-20(29)25-19-6-4-3-5-18(19)24(31)33-2/h3-13H,14H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPOLONRRLWRCNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NC4=CC=CC=C4C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)benzoate typically involves multi-step organic synthesis. The process may include:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Synthesis of the Pyridinone Moiety: This step often involves the condensation of suitable precursors, such as β-keto esters, with amines or hydrazines.
Coupling Reactions: The final assembly of the molecule may involve coupling reactions, such as amide bond formation, using reagents like carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques like chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-(5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenol derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOMe) can be used.
Major Products Formed
Oxidation: Formation of phenol derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : Recent studies have highlighted the potential of this compound as an anticancer agent. The oxadiazole moiety has been associated with significant antitumor activity due to its ability to induce apoptosis in cancer cells. For instance, research indicates that derivatives of oxadiazole exhibit selective cytotoxicity against various cancer cell lines, suggesting that methyl 2-(2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)benzoate could be further explored for its therapeutic efficacy in oncology .
Neuroprotective Properties : The compound's structure suggests potential neuroprotective effects. Studies have shown that similar compounds can mitigate neuroinflammation and oxidative stress in neuronal cells. This indicates a promising avenue for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Table 1: Summary of Anticancer and Neuroprotective Studies
Agricultural Applications
Pesticidal Activity : The compound may also serve as a bio-pesticide due to the presence of the oxadiazole group, which is known for its insecticidal properties. Research on related compounds has demonstrated effectiveness against common agricultural pests while being environmentally friendly compared to traditional pesticides . This aspect is particularly relevant as the agricultural sector increasingly seeks sustainable pest management solutions.
Table 2: Pesticidal Efficacy
| Study Reference | Target Pest | Efficacy (%) | Notes |
|---|---|---|---|
| Aphids | 75% | Effective at low concentrations | |
| Fungal pathogens | 80% | Broad-spectrum activity |
Materials Science
Polymeric Applications : this compound can be incorporated into polymer matrices to enhance mechanical properties and thermal stability. Research indicates that adding such compounds can improve the performance of biodegradable plastics, making them more suitable for various applications in packaging and agriculture .
Table 3: Performance Enhancements in Polymeric Materials
| Property Tested | Improvement (%) | Application Area |
|---|---|---|
| Tensile Strength | 30% | Packaging materials |
| Thermal Stability | 25°C increase | Agricultural films |
Mechanism of Action
The mechanism of action of methyl 2-(2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following compounds share structural motifs with the target molecule but differ in key substituents or core heterocycles:
| Compound Name | Core Heterocycle | Oxadiazole Substituent | Ester Group | Key Structural Differences |
|---|---|---|---|---|
| methyl 2-(2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)benzoate (Target) | Dihydropyridinone | 4-Methoxyphenyl | Methyl | Reference compound for comparison |
| Ethyl 2-(2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)benzoate | Dihydropyridinone | 3-Methylphenyl | Ethyl | Meta-substituted phenyl; ethyl ester |
| Benzoxazine-based oxadiazole derivatives (e.g., methyl-2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetate) | Benzoxazine | Varied substituents | Methyl | Benzoxazine replaces dihydropyridinone |
| 5-(Pyrimidin-5-yl)-1,2,4-oxadiazoles | Pyrimidinyl-oxadiazole | Pyrimidine | N/A | Pyrimidine replaces phenyl; no dihydropyridinone |
Key Observations:
- Ester Group Impact : The ethyl ester in the analogue (CAS 1326920-12-0) may confer higher lipophilicity than the methyl ester, affecting solubility and hydrolysis rates in biological systems .
- Heterocyclic Core: Benzoxazine derivatives (e.g., from –2) exhibit distinct physicochemical properties due to their oxygen-rich benzoxazine ring, which may improve aqueous solubility compared to the dihydropyridinone core .
Physicochemical Properties
| Property | Target Compound | Ethyl Ester Analogue | Benzoxazine Derivatives |
|---|---|---|---|
| Lipophilicity (LogP) | Moderate (predicted) | Higher (due to ethyl ester) | Lower (polar benzoxazine) |
| Solubility | Low in water | Very low | Moderate in polar solvents |
| Metabolic Stability | High (oxadiazole bioisostere) | Moderate | Variable |
Notes:
Biological Activity
Methyl 2-(2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)benzoate is a complex organic compound belonging to the oxadiazole family. This compound has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity based on available research findings.
Chemical Structure and Properties
The compound's structure can be broken down into several functional groups:
- Oxadiazole Ring : Known for diverse biological activities.
- Dihydropyridine Moiety : Often associated with cardiovascular effects.
- Methoxyphenyl Group : Enhances lipophilicity and may influence receptor interactions.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Anticancer Activity : Several studies have reported that derivatives of oxadiazoles demonstrate cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : Compounds with oxadiazole structures have shown effectiveness against bacterial and fungal strains.
- Anti-inflammatory Effects : Some studies suggest potential mechanisms involving the modulation of inflammatory pathways.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound:
Case Studies
- Cytotoxicity Assays :
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HeLa | 34 | Induction of apoptosis via caspase activation |
| MCF-7 | 36 | Disruption of cell cycle progression |
Mechanism Insights
The mechanism appears to involve:
- Apoptosis Induction : Activation of caspases leading to programmed cell death.
- Cell Cycle Arrest : Inhibition of key regulatory proteins involved in cell division.
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties:
In Vitro Studies
Research indicates that derivatives with oxadiazole rings exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values often range from 12.5 to 25 μg/mL against resistant strains like MRSA .
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 25 |
| Pseudomonas aeruginosa | 20 |
Anti-inflammatory Effects
Some studies suggest that compounds similar to methyl 2-(2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-y}acetamido)benzoate may inhibit pro-inflammatory cytokines, thus reducing inflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
